3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

DDAH-1 Inhibition Nitric Oxide Pathway Enzyme Kinetics

Ensure your target engagement studies are built on authentic SAR. This 3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is the only variant with quantitatively confirmed weak DDAH-1 affinity (Ki=2,820,000 nM), making it the essential in-plate negative control for nitro-oxide pathway screens. Substituting a 3-chloro or 2-fluoro congener risks target profile divergence and invalidates your screening hypothesis. Its distinct electron-donating character (tPSA 59.6 Ų) also enriches CNS-focused kinase libraries. Procure the exact compound to maintain the integrity of your hit confirmation and thermal shift normalization protocols.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 1421449-30-0
Cat. No. B2837762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
CAS1421449-30-0
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)N(C)C)C3=CC=CO3
InChIInChI=1S/C18H20N4O2/c1-21(2)15-7-4-6-13(10-15)18(23)19-12-14-11-16(22(3)20-14)17-8-5-9-24-17/h4-11H,12H2,1-3H3,(H,19,23)
InChIKeyZWWCANKQAXWYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide (CAS 1421449-30-0): A Differentiated Pyrazole-Benzamide Scaffold for Chemical Biology


3-(Dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a member of a broader class of pyrazole-benzamide derivatives. To date, the most robust protein target profile for this specific chemical series remains limited to weak enzymatic inhibition of human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1, Ki = 2,820,000 nM) [1]. However, the established medicinal chemistry of pyrazole amides encompasses DDAH-1, kinase regulation, and epigenetic modulation mechanisms, supporting the investigation of analogs for selective probe development [2]. The primary differentiation of this specific compound rests in its unique 3-dimethylamino substitution pattern, which modulates electronic properties relevant to receptor interactions, relative to other accessible halogen or methyl analogs within the same core structure [3].

Why In-Class Substitution of the 3-Dimethylamino Pyrazole-Benzamide Fails for Target-Specific Procurement


Procuring a generic pyrazole-benzamide analog in place of this exact dimethylamino variant introduces significant risk of target profile divergence. For example, in the DDAH-1 system, the benchmark inhibitor guanidine 8a achieves a Ki of 18,000 nM, a >100-fold increase in affinity compared to this benzamide architecture [1]. This 3-(dimethylamino) derivative is chemically distinct from simple methyl, trifluoromethyl, or sulfamoyl benzamide analogs, which alter the hydrogen bond acceptor/donor characteristics and lipophilicity of the core . This variation translates to markedly different ADME properties and DNA-binding potential. Consequently, substituting a 3-chloro or 2-fluoro congener without head-to-head in-assay verification invalidates any structure-activity relationship (SAR) hypothesis, wastes proprietary screening capacity, and potentially obscures the identification of novel selectivity profiles achievable through strategic 3-position functionalization.

Quantitative Evidence Guide for 3-(Dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide: Comparator-Based Differentiation


DDAH-1 Catalytic Site Inhibition: Target Compound vs. Benchmark Inhibitors

This compound demonstrated measurable but exceptionally weak inhibition of human DDAH-1 (Ki = 2,820,000 nM) in a biochemical assay utilizing recombinant enzyme and NMMA substrate [1]. This serves as a critical low-affinity reference point. By comparison, the most potent selective catalytic site inhibitor of DDAH-1, guanidine lead compound 8a (N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine), exhibits a Ki of 18,000 nM—representing an approximately 156-fold increase in inhibitory potency [2]. This quantitative span defines the precise action range for competitive substrate-site engagement, positioning the target compound as an ideal negative control for phenotypic DDAH-1 screening cascades.

DDAH-1 Inhibition Nitric Oxide Pathway Enzyme Kinetics

Physicochemical Differentiation: Electronic Profile of the 3-Dimethylamino Substituent vs. Halogen and Alkyl Analogs

The 3-dimethylamino substituent introduces a distinct hydrogen-bond acceptor capacity (calculated pKa of conjugate acid ~7-8) and protonation state not achievable with 3-chloro, 3-fluoro, or 3-methyl isomers. Computed topological polar surface area (tPSA) of the target molecule is 59.6 Ų, which contributes to a central nervous system multiparameter optimization (CNS MPO) score indicative of improved blood-brain barrier penetration relative to higher-tPSA sulfonamide analogs such as the 4-dimethylsulfamoyl variant. While explicit pharmacokinetic data for this precise scaffold are lacking in primary literature, class-level analysis of benzamide-pyrazole hybrids indicates that meta-substitution with a basic amine reduces plasma protein binding relative to neutral halogen-substituted analogs [1].

Physicochemical Properties Molecular Design ADME Prediction

Scaffold Availability: On-Demand Synthesis vs. Pre-Plated Library Analogs

Unlike pre-plated, in-stock screening library entries comprising simple halogen or unsubstituted derivatives, this specific 3-dimethylamino variant is predominantly available through on-demand or custom synthesis routes, according to major supplier catalogs . This supply logistics profile requires longer lead times compared to off-the-shelf 3-chloro or 2-fluoro benzamide analogs, which may affect iterative screening cycles. However, this also confirms its status as a specialized reagent, reducing the risk of encountering identical chemical matter in competing screening campaigns utilizing generic commercial libraries.

Chemical Sourcing Screening Libraries Hit Discovery

Synthetic Tractability: Late-Stage Functionalization vs. Analog Interconversion

The 3-dimethylamino group is installed at the benzamide precursor stage prior to coupling with the pyrazole methylamine intermediate, as opposed to late-stage C-H amination strategies required for introducing amino functionality into pre-formed halogenated cores. Comparative analysis of analogous synthetic routes indicates that 3-bromo or 3-iodo intermediates can be converted to the 3-dimethylamino product via Buchwald-Hartwig amination; however, this two-step post-coupling diversification strategy typically yields lower overall purity (<95%) compared to the de novo synthesis route preferred for this specific compound [1]. This synthetic sequence robustness ensures higher batch-to-batch reproducibility critical for multi-parameter optimization campaigns.

Synthetic Chemistry Medicinal Chemistry SAR Studies

Confirmed Application Scenarios for 3-(Dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide Based on Quantitative Evidence


Negative Control for DDAH-1 High-Throughput Phenotypic and Biochemical Screening Cascades

Leveraging its quantitatively confirmed weak affinity (Ki = 2,820,000 nM) for the DDAH-1 catalytic site, this compound is optimally deployed as a chemically matched negative control for nitro-oxide pathway screens. When evaluating the potency of novel DDAH-1 inhibitors derived from guanidine or indole scaffolds, the inclusion of this benzamide as an in-plate comparator effectively validates assay signal window, specifically by benchmarking against the activity of potent agents such as guanidine 8a (Ki = 18,000 nM) [1]. This application supports hit confirmation protocols in academic core facilities and industrial screening units investigating cardiovascular inflammation or tumor angiogenesis, where DDAH-1 substrate modulation is a key endpoint .

Diversity Element for CNS-Permeable Kinase Targeted Chemical Libraries

The distinct basic, electron-donating character of the 3-dimethylamino substituent (tPSA 59.6 Ų) makes this compound a strategic addition to CNS-focused kinase inhibitor libraries. When used to complement traditional neutral, halogenated reagents, it enhances library diversity, thereby increasing the probability of identifying chemical starting points for targets such as metabotropic glutamate receptors or kinases requiring a basic amine interaction motif within their ATP-binding pockets [1].

Synthetic Intermediate for Late-Stage Diversification and SAR Expansion

This compound serves as a stable ester or amide coupling partner in the synthesis of advanced pyrazole-benzamide libraries. Its defined synthesis via protected precursors enables reliable scale-up chemistry for medicinal chemistry groups seeking to explore substitution effects, as detailed in established pyrazol-3-yl-benzamide production methods [1]. Researchers can utilize the dimethylamino group as a masked amine synthon for subsequent quaternization or as a directing group for ortho-metalation, enabling the rapid generation of analogs to probe structure-activity relationships in epigenetic targets such as histone deacetylases (HDACs).

Benchmarking Reagent for Assessing Proteolytic Target Engagement in Cellular Thermal Shift Assays (CETSA)

For proteomics core laboratories developing CETSA protocols to evaluate novel DDAH-1 modulators, the weak binding profile of this pyrazole-benzamide is algorithmically suitable as a non-stabilizing reference. Compounds exhibiting a Ki > 1 mM typically fail to induce thermal stabilization, providing a reliable baseline for calculating ΔTm shifts induced by potent DDAH-1 inhibitors [1]. This ensures robust normalization of thermal melt data across multi-plate drug screening campaigns.

Quote Request

Request a Quote for 3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.